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Compound of Interest

Compound Name: D-Leu-Thr-Arg-pNA

Cat. No.: B1180522

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Leucyl-L-threonyl-L-arginine-p-nitroanilide, commonly abbreviated as D-Leu-Thr-Arg-pNA,
is a synthetic tripeptide and a highly specific chromogenic substrate. Its primary application in
research and drug development is for the sensitive and specific measurement of serine
protease activity. This molecule is particularly recognized as a substrate for certain members of
the tryptase family of enzymes, notably human tryptase € (also known as Protease Serine 22 or
PRSS22) and y-tryptase.

The utility of D-Leu-Thr-Arg-pNA lies in its ability to generate a quantifiable colorimetric signal
upon enzymatic cleavage. The substrate itself is colorless. However, in the presence of an
active target enzyme, the amide bond between the arginine residue and the p-nitroaniline
(PNA) moiety is hydrolyzed. This cleavage releases the pNA group, which is a yellow
chromophore with a distinct absorbance maximum at 405 nm. The rate of pNA release,
measured as the change in optical density over time, is directly proportional to the enzymatic
activity in the sample.

Mechanism of Action

The enzymatic assay using D-Leu-Thr-Arg-pNA is based on a straightforward proteolytic
cleavage reaction. The target serine protease, such as tryptase €, recognizes the specific
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amino acid sequence of the substrate. The enzyme's active site catalyzes the hydrolysis of the
peptide bond C-terminal to the arginine residue, liberating the p-nitroaniline chromophore.
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Enzymatic cleavage of D-Leu-Thr-Arg-pNA by Tryptase €.

Quantitative Data: Enzyme Specificity

D-Leu-Thr-Arg-pNA has been identified as a substrate for specific human tryptases. While
comprehensive kinetic data is not widely published, its utility has been demonstrated in
characterizing the enzymatic activity of recombinant human tryptase €. The specificity of this
substrate is a key feature, allowing for the differentiation of tryptase activity from other

proteases that may be present in a biological sample.

Substrate Specificity

Enzyme Common Name(s) .
Confirmed

Human Tryptase € PRSS22, BSSP-4 Yes

Human y-Tryptase TMT, PRSS31 Yes

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1180522?utm_src=pdf-body-img
https://www.benchchem.com/product/b1180522?utm_src=pdf-body
https://www.benchchem.com/product/b1180522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative kinetic parameters such as Km and kcat are highly dependent on specific assay
conditions (e.g., pH, temperature, buffer composition) and require empirical determination as
detailed in the protocol below.

Experimental Protocol: Tryptase € Activity Assay

This protocol provides a detailed methodology for measuring the enzymatic activity of human
tryptase € using D-Leu-Thr-Arg-pNA.

a. Principle: The activity of tryptase € is determined by measuring the rate of p-nitroaniline
(PNA) release from the chromogenic substrate D-Leu-Thr-Arg-pNA. The increase in
absorbance at 405 nm is monitored over time using a spectrophotometer, typically a microplate
reader.

b. Materials and Reagents:

e Recombinant human tryptase € (activated)

e D-Leu-Thr-Arg-pNA substrate stock solution (e.g., 10 mM in DMSO)
¢ Assay Buffer: 10 mM Tris-HCI

o 96-well clear, flat-bottom microplate

» Microplate spectrophotometer capable of reading absorbance at 405 nm and maintaining a
constant temperature.

o Standard laboratory equipment (pipettes, tubes, etc.)
c. Assay Procedure:
* Reagent Preparation:

o Prepare the Assay Buffer (10 mM Tris-HCI) and adjust the pH as required for optimal
enzyme activity (typically between 7.5 and 8.5).

o Thaw the tryptase € enzyme and D-Leu-Thr-Arg-pNA substrate on ice.
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o Prepare a series of dilutions of the tryptase € enzyme in Assay Buffer to determine the
optimal concentration.

o Prepare a working solution of the D-Leu-Thr-Arg-pNA substrate by diluting the stock
solution in Assay Buffer to the desired final concentration (e.g., for a final assay
concentration of 200 uM).

o Assay Setup:
o Add 50 pL of Assay Buffer to each well of the 96-well plate.

o Add a specific volume of the diluted tryptase € enzyme to the appropriate wells (e.g., 50
uL). For negative controls, add an equivalent volume of Assay Buffer.

o Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
« Initiation and Measurement:

o Initiate the enzymatic reaction by adding the D-Leu-Thr-Arg-pNA working solution to each
well (e.g., 100 pL).

o Immediately place the plate in the microplate reader, pre-heated to 37°C.

o Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for
a period of 30-60 minutes.

d. Data Analysis:
e For each sample, plot the absorbance at 405 nm against time.

o Determine the initial reaction velocity (Vo) by calculating the slope of the linear portion of the
curve (AAbs/min).

o Convert the rate of absorbance change to the rate of product formation using the Beer-
Lambert law (A = €cl), where A is the absorbance, € is the molar extinction coefficient of pNA
(approximately 10,600 M—icm~1! at 405 nm), c is the concentration, and | is the path length of
the sample in the well.
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« Enzyme activity is typically expressed in units such as pmol of pNA released per minute per
mg of enzyme (pumol/min/mg).

Start: Prepare Reagents
(Buffer, Tryptase €, Substrate)

1. Add Buffer and Tryptase €
to 96-well plate wells

'

2. Pre-incubate plate at 37°C
(5-10 minutes)

l

3. Add D-Leu-Thr-Arg-pNA
to initiate reaction

4. Measure Absorbance at 405 nm

(Kinetic mode, every 1-2 min)

5. Plot Abs vs. Time and
Calculate Slope (AAbs/min)

End: Determine Tryptase € Activity
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Workflow for a chromogenic Tryptase € activity assay.

Applications in Research and Drug Development

The specificity and reliability of D-Leu-Thr-Arg-pNA make it a valuable tool for several
applications:

Enzyme Characterization: Studying the enzymatic properties of tryptase € and y.

e Inhibitor Screening: High-throughput screening of compound libraries to identify potential
inhibitors of tryptase €, which may be relevant for therapeutic development in inflammatory
airway diseases.

¢ Quality Control: Assessing the activity and purity of recombinant tryptase preparations.

o Basic Research: Investigating the role of tryptase € in various physiological and pathological
processes.

« To cite this document: BenchChem. [D-Leu-Thr-Arg-pNA: A Technical Guide for
Chromogenic Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180522#what-is-d-leu-thr-arg-pna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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